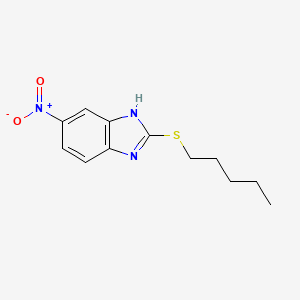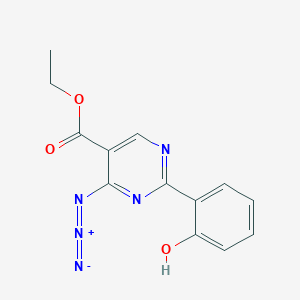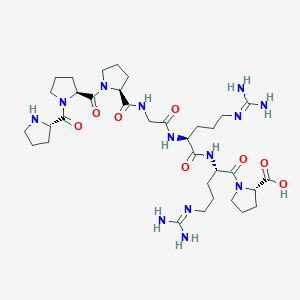![molecular formula C24H22O5 B12555356 [4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid CAS No. 185223-86-3](/img/structure/B12555356.png)
[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a dihydroxybenzhydrylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,4’-Dihydroxybenzhydrylidene: This intermediate is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-hydroxyacetophenone under acidic conditions.
Formation of the Propyl Derivative: The next step involves the alkylation of the dihydroxybenzhydrylidene intermediate with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: Finally, the propyl derivative is coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxybenzhydrylidene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyacetic acid moiety may interact with cellular signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenoxyacetic Acid: Lacks the dihydroxybenzhydrylidene group, resulting in different chemical properties and biological activities.
4,4’-Dihydroxybenzophenone: Similar structure but lacks the phenoxyacetic acid moiety, leading to different reactivity and applications.
Uniqueness
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups allow for versatile applications in various scientific fields.
Propriétés
Numéro CAS |
185223-86-3 |
|---|---|
Formule moléculaire |
C24H22O5 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O5/c1-2-22(16-7-13-21(14-8-16)29-15-23(27)28)24(17-3-9-19(25)10-4-17)18-5-11-20(26)12-6-18/h3-14,25-26H,2,15H2,1H3,(H,27,28) |
Clé InChI |
VGBGCLVQISVXAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
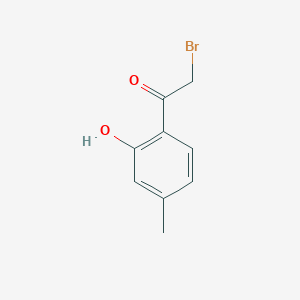
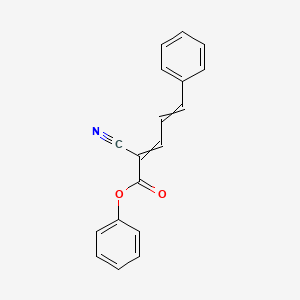
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
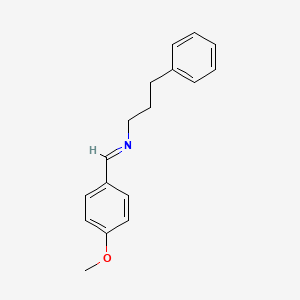
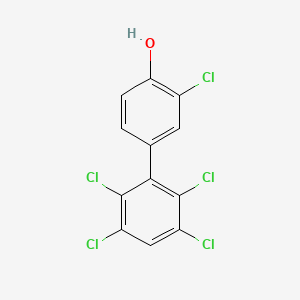

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
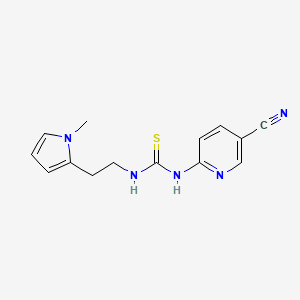
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
